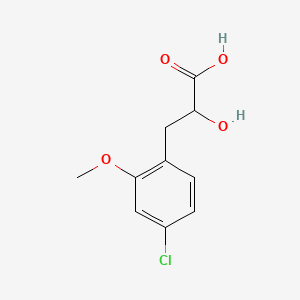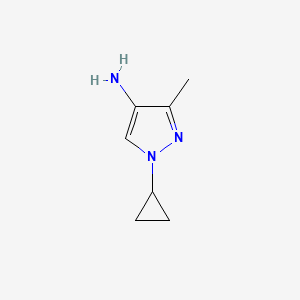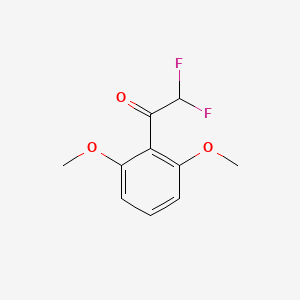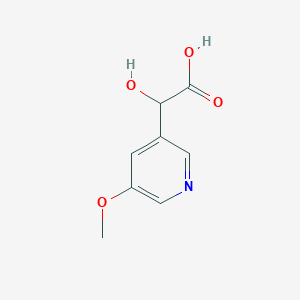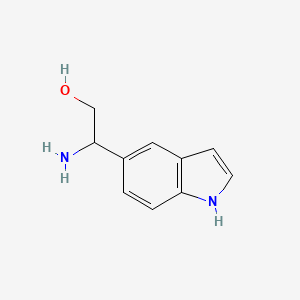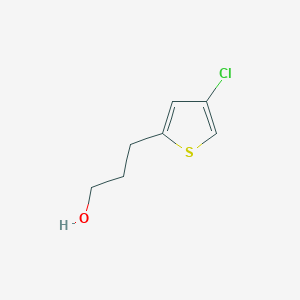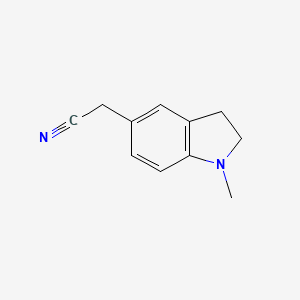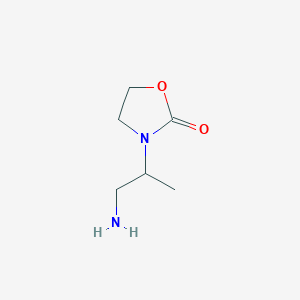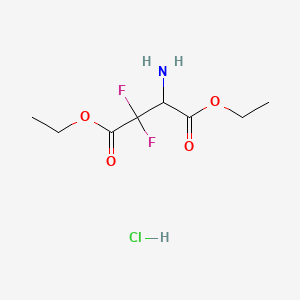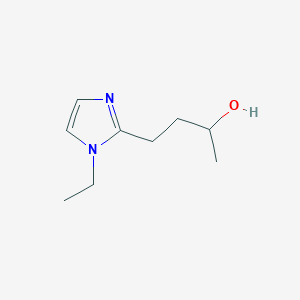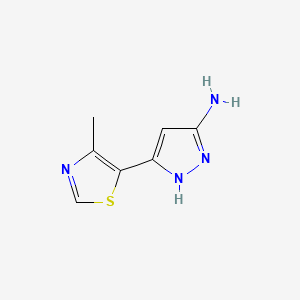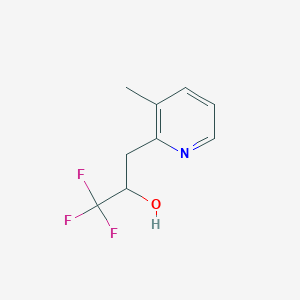
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is an organic compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with trifluoroacetone in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other biological molecules.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound is similar in structure but lacks the methyl group on the pyridine ring.
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol: Another similar compound with a different substitution pattern on the pyridine ring.
1,1,1-Trifluoro-3-(pyridin-2-ylsulfanyl)propan-2-ol: This compound features a sulfur atom in place of the carbon in the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-6-3-2-4-13-7(6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3 |
InChI Key |
DNVVDUVMUGQFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
